molecular formula C13H18ClNO2 B1397370 1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220017-40-2

1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride

Cat. No. B1397370
M. Wt: 255.74 g/mol
InChI Key: KZIRIUVUXXECFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have employed different strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (e.g., proline derivatives). Detailed synthetic routes and reaction conditions are documented in the literature .

Scientific Research Applications

  • Inhibition of Blood Platelet Aggregation : Grisar et al. (1976) studied derivatives of (2-piperidinyl)- and (2-pyrrolidinyl)ethanones, including compounds similar to 1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride. They found these compounds to inhibit ADP-induced aggregation of blood platelets, with specific compounds also inhibiting platelet aggregation ex vivo in guinea pigs (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

  • Anticancer Properties : A study by Via et al. (2008) identified a derivative of 1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride with high antiproliferative activity, potentially useful as an anti-cancer agent. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle (Via, Gia, Gasparotto, & Ferlin, 2008).

  • Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) reported on the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives, demonstrating their significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Photoremovable Protecting Group for Carboxylic Acids : Atemnkeng, Louisiana, Yong, Vottero, and Banerjee (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group for carboxylic acids. This compound releases the acid upon photolysis, showing potential in the synthesis of protected carboxylic acids (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).

  • Corrosion Inhibition : Hegazy et al. (2012) evaluated Schiff base derivatives, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, as corrosion inhibitors for carbon steel in acidic environments. Their study highlights the role of chemical structure in corrosion inhibition efficiency (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

  • Synthesis and Antimicrobial Activity : Wanjari (2020) explored the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, demonstrating its efficacy against both gram-positive and gram-negative bacteria (Wanjari, 2020).

properties

IUPAC Name

1-[2-(pyrrolidin-3-ylmethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10(15)12-4-2-3-5-13(12)16-9-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIRIUVUXXECFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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